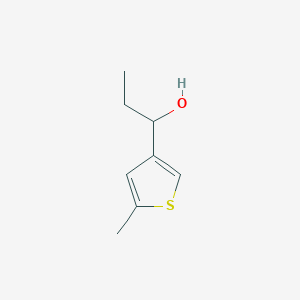

1-(5-甲基噻吩-3-基)丙醇

描述

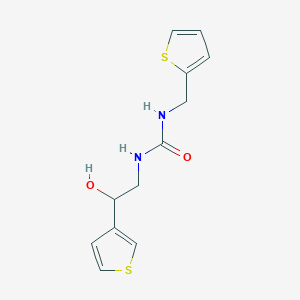

“1-(5-Methylthiophen-3-yl)propan-1-ol” is a compound that belongs to the class of thiophene derivatives . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

科学研究应用

除草剂活性

1-(5-甲基噻吩-3-基)丙醇及其衍生物已被探索其潜在的除草剂活性。一种相关化合物5-(2,6-二氟苄基)氧甲基-5-甲基-3-(3-甲基噻吩-2-基)-1,2-异噁唑啉被合成出来,并在温室条件下对一年生杂草表现出有效的除草剂活性,并对水稻具有良好的选择性。它显示出对稗草的完全控制,并且在各种毒理学测试中对哺乳动物和环境的毒性较低 (Hwang 等人,2005)。

β-肾上腺素能受体阻断活性

对 1-(5-甲基噻吩-3-基)丙醇衍生物的研究表明其具有潜在的 β-肾上腺素能受体阻断活性。由天然存在的物质百里酚合成的化合物在小鼠 ECG 实验和离体大鼠子宫模型中表现出非选择性 β-肾上腺素能受体亲和力和 β-肾上腺素能受体阻断活性 (Jindal 等人,2003)。

心脏保护和抗心律失常活性

1-(5-甲基噻吩-3-基)丙醇衍生物的草酸盐,称为 PP-24,在实验动物中表现出心脏保护和抗心律失常活性。它显着降低了高血压大鼠的平均动脉压和心率,并对豚鼠模型中由乌巴因诱导的心室心律失常具有抗心律失常活性 (Nikam 等人,2011)。

炎症性疾病的生物标志物潜力

挥发组学研究已将挥发性有机化合物 (VOC) 确定为诊断和监测肠易激综合征 (IBS) 和炎症性肠病 (IBD) 的非侵入性生物标志物。丙醇和相关化合物已被提及为诊断和监测 IBD 患者的有希望的化合物,突出了它们在个性化医疗和非侵入性诊断中的潜力 (Van Malderen 等人,2020)。

神经传递中的药理活性

1-(5-甲基噻吩-3-基)丙醇的衍生物 VN2222 已被确定为一种潜在的抗抑郁剂,因为它对血清素转运体和 5-HT1A 受体有很高的亲和力。它证明了大鼠纹状体中细胞外 5-羟色胺浓度的显着增强,并表现出表明它可能是一种有效的双重作用抗抑郁药的特性 (Romero 等人,2003)。

未来方向

Thiophene and its derivatives, including “1-(5-Methylthiophen-3-yl)propan-1-ol”, continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it can be expected that future research will focus on the synthesis and investigation of new structural prototypes with more effective pharmacological activity.

属性

IUPAC Name |

1-(5-methylthiophen-3-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12OS/c1-3-8(9)7-4-6(2)10-5-7/h4-5,8-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNNXASBAJHXCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CSC(=C1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2429679.png)

![tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate](/img/structure/B2429680.png)

![Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/structure/B2429686.png)

![2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2429692.png)